Methyl 2,3,5-tri-O-benzylpentofuranoside
Description
Significance of Protected Pentofuranosides as Fundamental Chiral Building Blocks
Protected pentofuranosides, such as the D-ribo, L-arabino, and D-xylo configurations of Methyl 2,3,5-tri-O-benzylpentofuranoside, are of paramount importance as fundamental chiral building blocks in organic synthesis. biosynth.commdpi.com Their significance stems from their role as precursors to nucleosides, the core components of DNA and RNA. The synthesis of modified nucleosides, which are crucial for developing antiviral and anticancer agents, heavily relies on these protected sugar moieties. news-medical.net
The inherent chirality of these molecules allows for the stereoselective construction of complex natural products and their analogues. The furanose scaffold provides a rigid framework from which chemists can build, controlling the spatial arrangement of functional groups. This control is critical in medicinal chemistry, where the biological activity of a molecule is often dependent on its specific three-dimensional structure. For instance, these building blocks are instrumental in creating iminosugars and other carbohydrate mimics designed to interact with biological targets like enzymes. mdpi.com
Strategic Utility of Benzyl (B1604629) Protecting Groups in Glycoside Synthesis
The benzyl (Bn) group is one of the most widely utilized "permanent" protecting groups in carbohydrate chemistry due to its unique combination of stability and ease of removal. nih.govacs.orgsci-hub.se Benzyl ethers are robust and stable across a broad spectrum of reaction conditions, including acidic and basic environments, making them compatible with many synthetic transformations. sci-hub.sersc.org This stability is crucial during multi-step syntheses where other, more labile protecting groups might be cleaved prematurely.
The strategic utility of benzyl groups extends beyond simple protection. They significantly influence the reactivity and stereoselectivity of glycosylation reactions. nih.govnih.gov The steric bulk and electronic properties of benzyl ethers can direct the approach of incoming electrophiles or glycosyl acceptors, thereby controlling the stereochemical outcome of the newly formed glycosidic bond. nih.gov Furthermore, different benzyl groups can be selectively removed under various conditions, allowing for orthogonal protection strategies that are essential for the synthesis of complex oligosaccharides. rsc.org The most common method for removing benzyl groups is catalytic hydrogenolysis, a mild and efficient process. wiley.com
Table 1: Common Methods for Benzylation of Carbohydrates
| Method | Reagents | Conditions | Notes |
| Williamson Ether Synthesis | Benzyl bromide (BnBr), Sodium hydride (NaH) | Aprotic solvent (e.g., DMF) | Strong basic conditions, high yield for multiple hydroxyls. sci-hub.se |
| Milder Basic Conditions | Benzyl bromide (BnBr), Barium oxide (BaO), Barium hydroxide (B78521) (Ba(OH)₂) | - | Used when base-sensitive groups are present. sci-hub.se |
| Acidic/Neutral Conditions | Benzyl trichloroacetimidate (B1259523) | Catalytic acid (e.g., TfOH) | Useful for substrates with acid-stable, base-labile groups. |
Historical Context and Evolution of Pentofuranoside Synthesis Methodologies
The synthesis of pentofuranosides has evolved significantly over the decades. Early methods often involved Fischer glycosylation, where a monosaccharide is treated with an alcohol in the presence of an acid catalyst. researchgate.netacs.org While effective, these methods often resulted in mixtures of anomers (α and β) and ring forms (furanose and pyranose), necessitating difficult chromatographic separations. researchgate.net
Over time, more refined and stereoselective methods were developed to address these challenges. The quest for higher yields and better control over stereochemistry led to the development of numerous strategies. For example, methods utilizing glycosyl fluorides activated by Lewis acids like stannous chloride have been shown to be highly efficient for creating specific anomers. oup.com Another approach involves the use of allyl glycosides; the allyl group can be isomerized and then cleaved under mild acidic conditions, providing the desired furanose in good yield. researchgate.net The evolution from harsh, non-selective reactions to milder, highly stereoselective modern techniques reflects the broader advancements in synthetic organic chemistry. mdpi.com This progression has been critical in making complex carbohydrate structures, including this compound, more accessible for research and development. nih.gov
Current Research Landscape and Unaddressed Challenges in this compound Chemistry
In the current research landscape, this compound and its analogues continue to be vital intermediates. They are extensively used in the synthesis of 2'-C-branched ribonucleosides and other modified nucleosides with potential therapeutic applications. researchgate.net Recent research focuses on developing more efficient and scalable synthetic routes to these building blocks. researchgate.net For example, upon treatment with tin(IV) chloride, derivatives of 2,3,5-tri-O-benzylpentofuranose can undergo intramolecular Friedel-Crafts reactions to form unusual C-glycosyl compounds, opening new avenues for creating selectively protected ribofuranose derivatives. nih.gov
Despite significant progress, several challenges remain. The synthesis of oligonucleotides and modified nucleosides is often hampered by complexity, low yields, and difficult purifications. exactmer.com Achieving high regioselectivity and stereoselectivity in glycosylation reactions remains a significant hurdle, as the outcome can be sensitive to the protecting groups, the leaving group, and the reaction conditions. rsc.orgnih.gov Furthermore, the synthesis of longer or more complex sequences often encounters issues with accuracy and yield. exactmer.com Innovations in synthesis methodologies, such as enzymatic and solid-phase synthesis, are being explored to overcome these limitations and improve the efficiency and accessibility of molecules derived from this compound. exactmer.com
Table 2: Research Applications of Protected Pentofuranosides
| Application Area | Specific Use | Key Challenge |
| Antiviral/Anticancer Drugs | Synthesis of modified nucleosides (e.g., 2'-C-branched ribonucleosides). researchgate.net | Achieving high stereoselectivity and overall yield in multi-step syntheses. exactmer.com |
| Molecular Biology | Probes for studying carbohydrate-protein interactions. | Synthesis of complex glycoconjugates with precise structures. |
| Glycobiology | Building blocks for oligosaccharides and glycans. medchemexpress.com | Controlling glycosidic bond formation and regioselectivity. rsc.orgnih.gov |
| Catalysis | Precursors for novel C-glycosyl compounds via intramolecular reactions. nih.gov | Controlling reaction pathways and minimizing side products. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O5/c1-28-27-26(31-19-23-15-9-4-10-16-23)25(30-18-22-13-7-3-8-14-22)24(32-27)20-29-17-21-11-5-2-6-12-21/h2-16,24-27H,17-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVKHGGGJZLGII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201000253 | |
| Record name | Methyl 2,3,5-tri-O-benzylpentofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201000253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79083-43-5 | |
| Record name | NSC80726 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80726 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2,3,5-tri-O-benzylpentofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201000253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 2,3,5 Tri O Benzylpentofuranoside
Multistep Synthetic Routes via Precursors and Intermediates
The construction of Methyl 2,3,5-tri-O-benzylpentofuranoside is a testament to the intricacies of carbohydrate chemistry, necessitating a series of carefully orchestrated reactions. These synthetic sequences typically involve the initial formation of a methyl pentofuranoside, followed by the introduction of benzyl (B1604629) protecting groups at the C2, C3, and C5 positions.
A common and economically viable starting material for the synthesis of Methyl 2,3,5-tri-O-benzyl-D-ribofuranoside is D-ribose. A typical synthetic journey begins with the conversion of D-ribose into its methyl furanoside form. This is often achieved by reacting D-ribose with methanol (B129727) in the presence of an acid catalyst. The resulting methyl D-ribofuranoside is a mixture of α and β anomers.
Following the formation of the methyl glycoside, the next critical step is the benzylation of the free hydroxyl groups at the 2, 3, and 5 positions. This is commonly accomplished using benzyl bromide (BnBr) in the presence of a strong base, such as sodium hydride (NaH), in an aprotic solvent like dimethylformamide (DMF). The base deprotonates the hydroxyl groups, forming alkoxides that then act as nucleophiles, attacking the benzyl bromide to form the benzyl ether linkages. A procedure analogous to the synthesis of methyl 2,3,5-tri-O-benzyl-α,β-d-xylofuranoside from D-xylose can be illustrative. In that synthesis, methyl D-xylofuranoside is treated with an excess of benzyl bromide and sodium hydride in DMF to afford the fully benzylated product. mdpi.com
Alternatively, selective benzylation can be pursued. For instance, D-ribose can be converted into methyl 5-O-benzyl-beta-D-ribofuranoside as a key intermediate. nih.gov Further benzylation of the remaining hydroxyl groups at C2 and C3 would then be required to complete the synthesis. Research has also demonstrated efficient methods for producing methyl 3,5-di-O-benzyl-α-D-ribofuranoside, which could serve as a precursor for the target molecule through subsequent benzylation of the C2 hydroxyl group. researchgate.net
The choice of starting pentose (B10789219) is not limited to D-ribose. Other pentoses, such as D-arabinose or D-xylose, can also be utilized to synthesize the corresponding tri-O-benzylated methyl pentofuranosides, following similar principles of glycoside formation and exhaustive benzylation.
Achieving the specific 2,3,5-tri-O-benzylated substitution pattern often requires the use of transient protecting groups to differentiate between the various hydroxyl groups of the pentofuranoside ring. This strategy is particularly crucial when partial benzylation or the introduction of different protecting groups at other positions is desired.
One common approach involves the use of acetal (B89532) protecting groups, such as isopropylidene or benzylidene groups, which can selectively protect vicinal diols. For example, in the context of ribonolactone, a benzylidene group can be used to protect the 2,3-hydroxyls, leaving the 5-hydroxyl group available for functionalization. unimi.it This principle can be adapted to methyl ribofuranoside, where a 2,3-O-benzylidene acetal could be formed, allowing for the selective benzylation of the 5-hydroxyl group. Subsequent removal of the benzylidene group under acidic conditions would then expose the 2 and 3-hydroxyls for further benzylation.
Another advanced strategy involves the use of benzyl ethers themselves as temporary protecting groups. Recent developments in photoredox catalysis have enabled the mild and selective cleavage of benzyl ethers, a transformation that traditionally requires harsh conditions like catalytic hydrogenolysis. nih.gov This allows for more complex synthetic designs where a benzyl group might be used as a temporary protecting group at one position while other positions are being functionalized, and then selectively removed to allow for further transformations.
Furthermore, a sequence of acylation, purification, and deacylation can be employed to isolate a specific regioisomer after a non-selective benzylation reaction. nih.gov For instance, if a mixture of di-O-benzylated isomers is obtained, the remaining free hydroxyl group can be acylated (e.g., with a benzoyl group). The resulting diastereomers may be more easily separated by chromatography. Subsequent deacylation would then yield the desired, pure di-O-benzylated intermediate, ready for the final benzylation step.
The synthetic methodologies applied to the preparation of this compound are also applicable to the synthesis of its analogs from other pentoses, such as talose. The synthesis of these analogs is important for exploring the structure-activity relationships of nucleoside analogs and other biologically active molecules.
For example, the synthesis of Methyl 2-O-Benzoyl-3,5-di-O-benzyl-α-L-talofuranoside has been reported. researchgate.net This compound, while not a tri-O-benzyl derivative, demonstrates the application of benzylation and other protecting group manipulations on a talofuranoside scaffold. The synthesis starts from a suitable precursor, in this case, a di-O-isopropylidene allofuranose, and involves a series of steps including oxidation, reduction, and benzylation to arrive at the desired protected talofuranoside. researchgate.net
While the direct synthesis of a methyl tri-O-benzyl-talofuranoside is less commonly documented in readily available literature, the principles remain the same. One would start with L-talose or a suitable derivative, form the methyl talofuranoside, and then proceed with benzylation of the 2, 3, and 5-hydroxyl groups. The stereochemical differences in the talose sugar compared to ribose would influence the reactivity of the different hydroxyl groups and may require adjustments to the reaction conditions or protecting group strategy to achieve the desired outcome.
Efficiency and Scalability Considerations in Industrial and Laboratory Synthesis
The transition of a synthetic route from a laboratory scale to an industrial scale introduces a new set of challenges, where efficiency, cost-effectiveness, and safety become paramount. The multi-step nature of the synthesis of this compound presents several considerations for scalability.
Key Considerations for Scalability:
| Factor | Laboratory Scale | Industrial Scale |
| Reagents | High-purity, often expensive reagents are acceptable. | Cost-effective and readily available starting materials and reagents are crucial. The use of large quantities of hazardous reagents like NaH requires specialized handling and safety protocols. |
| Solvents | A wide range of solvents can be used. | Solvent choice is dictated by cost, safety (flammability, toxicity), and ease of recovery and recycling. |
| Reaction Conditions | Extreme temperatures (very low or high) and pressures are manageable. | Reactions are preferably run at or near ambient temperature and pressure to reduce energy costs and engineering demands. |
| Purification | Column chromatography is a common and effective method for purification. | Chromatographic purifications are often costly and generate significant solvent waste, making them less desirable for large-scale production. Crystallization, distillation, or extraction are preferred methods. |
| Overall Yield | A lower overall yield may be acceptable for research purposes. | High overall yield is critical for economic viability. Each step in the synthesis needs to be optimized for maximum conversion and minimal side-product formation. |
Analytical and Chromatographic Techniques for Product Isolation and Characterization
The successful synthesis of this compound relies heavily on robust analytical and chromatographic techniques for the isolation of the final product and the characterization of its structure and purity.
Isolation and Purification:
Column Chromatography: This is the most common method for the purification of benzylated carbohydrates in a laboratory setting. Silica gel is typically used as the stationary phase, with a solvent system such as a mixture of petroleum ether and ethyl acetate (B1210297) to elute the product. mdpi.com The separation of the desired product from starting materials, incompletely benzylated intermediates, and other by-products is crucial.
High-Speed Counter-Current Chromatography (HSCCC): For larger scale purifications, HSCCC can be a valuable alternative to traditional column chromatography. This technique utilizes a liquid-liquid partitioning system and can handle larger sample loads with high recovery rates. mdpi.comresearchgate.net
Characterization:
Once isolated, the identity and purity of this compound are confirmed using a variety of spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of organic molecules.
¹H NMR: Provides information about the number and chemical environment of the protons in the molecule, including the anomeric proton, the protons on the furanose ring, and the protons of the benzyl groups.
¹³C NMR: Shows the number and types of carbon atoms present. The chemical shifts of the carbons in the furanose ring and the benzyl groups are characteristic.
Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups. In the case of this compound, the absence of a broad O-H stretching band (around 3300 cm⁻¹) and the presence of C-O ether and aromatic C-H stretching bands would be expected.
The combination of these techniques provides a comprehensive characterization of the synthesized molecule, ensuring its suitability for subsequent use in further chemical transformations.
Advanced Protecting Group Manipulations and Strategies in Methyl 2,3,5 Tri O Benzylpentofuranoside Chemistry
Selective De-O-Benzylation Methods Applied to Pentofuranosides
The cleavage of the O-benzyl ether bond is a pivotal transformation in carbohydrate synthesis. While benzyl (B1604629) ethers are valued for their general stability, their removal requires specific, often reductive or oxidative, conditions. sci-hub.senih.gov The choice of method depends critically on the presence of other functional groups in the molecule.
Catalytic hydrogenation is the most common and generally mildest method for the deprotection of benzyl ethers. organic-chemistry.orgresearchgate.net The reaction involves treating the benzylated pentofuranoside with hydrogen gas in the presence of a palladium catalyst, typically palladium on activated carbon (Pd/C). researchgate.netbeilstein-journals.org The process, known as hydrogenolysis, cleaves the carbon-oxygen bond of the benzyl ether, liberating the free hydroxyl group and producing toluene (B28343) as a byproduct. organic-chemistry.org
Catalytic transfer hydrogenation offers an alternative where a hydrogen donor molecule, such as 2-propanol, triethylsilane, or ammonium (B1175870) formate, is used in place of flammable hydrogen gas. researchgate.netbeilstein-journals.orgcdnsciencepub.comnih.gov The efficiency of hydrogenolysis can be influenced by factors such as catalyst quality, solvent choice, and the presence of catalyst poisons. nih.govchemrxiv.org For instance, sulfur-containing compounds can deactivate the palladium catalyst. acs.org In complex oligosaccharide synthesis, where numerous benzyl ethers must be removed simultaneously, catalyst efficiency is a major challenge, sometimes leading to incomplete deprotection or unwanted side reactions like the saturation of aromatic rings. nih.govchemrxiv.org
Table 1: Catalytic Hydrogenation Methods for De-O-Benzylation
| Method | Typical Reagents & Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Standard Hydrogenolysis | H₂ (gas), 10% Pd/C, Solvent (MeOH, EtOH, EtOAc) | Mild conditions, high yield, clean reaction. nih.gov | Requires handling of flammable H₂ gas; incompatible with reducible groups (alkenes, alkynes, azides). researchgate.netacs.org |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Hydrogen donor (e.g., triethylsilane, 2-propanol, ammonium formate), Solvent (MeOH). beilstein-journals.orgcdnsciencepub.com | Avoids use of H₂ gas, operationally simple. beilstein-journals.orgnih.gov | May require elevated temperatures; potential for side reactions depending on the donor. researchgate.net |
The Birch reduction, which employs an alkali metal (typically sodium or lithium) dissolved in liquid ammonia, is a powerful method for cleaving benzyl ethers. researchgate.netnih.gov This dissolving metal reduction can effectively deprotect even sterically hindered benzyl groups and is often used when catalytic hydrogenation fails. However, the conditions are harsh and non-selective, as the potent reducing environment will also reduce other functional groups such as alkynes and aromatic systems. researchgate.netnih.gov This lack of functional group compatibility limits its application in the synthesis of complex, highly functionalized molecules. nih.gov
Table 2: Reductive Cleavage for De-O-Benzylation
| Method | Typical Reagents & Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Birch Reduction | Na or Li, liquid NH₃, often with a proton source (e.g., EtOH) | Very powerful; effective for stubborn benzyl ethers. researchgate.net | Harsh conditions, poor functional group compatibility (reduces alkynes, aromatics); requires specialized equipment for handling liquid ammonia. nih.gov |
Oxidative methods provide an alternative pathway for benzyl ether cleavage, avoiding the use of reducing agents. organic-chemistry.org 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is an oxidant that can cleave benzyl ethers, although it is most effective for electron-rich derivatives like the p-methoxybenzyl (PMB) ether. organic-chemistry.orgnih.gov The deprotection of standard benzyl ethers with DDQ often requires harsher conditions or photoirradiation to proceed efficiently. organic-chemistry.orgacs.org Recent developments have shown that visible-light-mediated debenzylation using catalytic or stoichiometric DDQ can proceed in the presence of functional groups that are incompatible with hydrogenation, such as azides, alkenes, and alkynes. acs.orgnih.gov
Ozonolysis represents another oxidative approach. organic-chemistry.org The benzyl ether is first oxidized by ozone to form an intermediate benzoate (B1203000) ester. organic-chemistry.orgorganic-chemistry.org This ester is then readily cleaved under standard basic conditions, such as treatment with sodium methoxide (B1231860), to yield the free alcohol. organic-chemistry.orgorganic-chemistry.org This two-step procedure is mild and does not affect glycosidic linkages or acetals. organic-chemistry.org
Table 3: Oxidative Methods for De-O-Benzylation
| Method | Typical Reagents & Conditions | Advantages | Disadvantages |
|---|---|---|---|
| DDQ Oxidation | DDQ, CH₂Cl₂/H₂O; may require photoirradiation for non-activated benzyl ethers. organic-chemistry.orgacs.orgnih.gov | Mild conditions; orthogonal to many reducing conditions; can be selective for PMB over Bn. organic-chemistry.orgnih.gov | Stoichiometric amounts of oxidant often needed; standard Bn ethers are less reactive. acs.org |
| Ozonolysis | 1) O₃, CH₂Cl₂; 2) NaOMe, MeOH. organic-chemistry.org | Mild conditions; compatible with acid-sensitive groups and glycosidic bonds. organic-chemistry.org | Two-step process; ozone is a hazardous reagent and requires special equipment. |
To enhance the versatility of benzyl-type protecting groups within orthogonal strategies, various substituted derivatives have been developed. The most common is the p-methoxybenzyl (PMB) ether, which contains an electron-donating methoxy (B1213986) group on the aromatic ring. This modification renders the PMB group labile to mild oxidative conditions (e.g., DDQ, CAN) that leave standard benzyl ethers untouched. organic-chemistry.orgnih.govalchemyst.co.uk PMB ethers can also be removed under certain acidic conditions that would not cleave a simple benzyl ether. wiley-vch.de
Conversely, incorporating electron-withdrawing groups can alter the stability and removal conditions. While standard benzyl ethers are stable to base, specialized base-labile protecting groups have been designed for carbohydrate chemistry, such as the Methylsulfonylethoxycarbonyl (Msc) group, though these are structurally distinct from benzyl ethers. nih.gov The development of base-labile benzyl variants remains a less common strategy compared to the widespread use of acid- and oxidant-labile versions.
Photoremovable protecting groups (PPGs) offer a unique method of deprotection that uses light as a "traceless" reagent. wikipedia.org This allows for exceptional spatial and temporal control over the release of the hydroxyl group. nih.gov The most common PPGs based on a benzyl ether structure are o-nitrobenzyl derivatives. wikipedia.org Upon irradiation with UV light (typically >300 nm), the o-nitrobenzyl group undergoes an intramolecular rearrangement to form an o-nitrosobenzaldehyde, releasing the free alcohol in the process. acs.org This method is highly advantageous for applications in biochemistry and materials science where precise control is required. nih.gov The orthogonality is excellent, as the photolytic cleavage does not require any chemical reagents and is therefore compatible with nearly all other protecting groups. wikipedia.org
Chemo- and Regioselective Deprotection Protocols for Differentiated Hydroxyl Groups
The differentiation of the hydroxyl groups at the C-2, C-3, and C-5 positions of a pentofuranoside ring is essential for stepwise glycosylation or functionalization. While global debenzylation via catalytic hydrogenolysis is straightforward, achieving selective removal of a single benzyl group from a per-benzylated precursor like Methyl 2,3,5-tri-O-benzylpentofuranoside presents a significant challenge. However, several strategies have been developed in broader carbohydrate chemistry that can be applied to achieve this regioselectivity.
The primary benzyl ether at the C-5 position is often the most susceptible to selective removal due to its reduced steric hindrance compared to the secondary ethers at C-2 and C-3. Conversely, the formation of chelation complexes with Lewis acids can direct reagents to specific secondary positions.
Research findings have established various protocols for regioselective de-O-benzylation using Lewis acids. For instance, reagents such as tin(IV) chloride (SnCl₄) and titanium(IV) chloride (TiCl₄) have been shown to effect regioselective debenzylation, with the selectivity arising from the formation of specific metal-sugar complexes. rsc.org Another powerful method involves the use of boron trichloride (B1173362) (BCl₃), which has been found to selectively deprotect 1,2- or 1,3-cis oriented secondary benzyl ethers in various glycosyl derivatives. bohrium.comnih.gov In the context of Methyl 2,3,5-tri-O-benzylribofuranoside, this could potentially allow for the selective cleavage of the C-2 or C-3 benzyl ethers depending on the stereochemistry and reaction conditions.
A different approach to achieving a monohydroxylated species is through a regioselective protection strategy starting from an unprotected precursor. An efficient synthesis for Methyl 3,5-di-O-benzyl-α-D-ribofuranoside has been demonstrated, which involves the selective benzylation of the C-3 and C-5 hydroxyls, leaving the C-2 hydroxyl group free for further reactions. This method underscores the ability to differentiate the hydroxyl positions effectively. researchgate.netnih.gov
The table below summarizes various reagent systems and their potential application for the regioselective deprotection of benzyl ethers in pentofuranosides, based on established principles in carbohydrate chemistry.
Table 1: Reagent Systems for Regioselective Deprotection of Benzyl Ethers
| Reagent System | Target Position (Predicted) | Mechanism/Principle | Reference |
| Boron Trichloride (BCl₃) | C-2 or C-3 | Preferential cleavage of secondary, cis-oriented ethers. | bohrium.com, nih.gov |
| Tin(IV) Chloride (SnCl₄) | C-2 or C-3 | Formation of specific metal-sugar chelation complexes. | rsc.org |
| Iodine (I₂) / Triethylsilane (Et₃SiH) | Sterically hindered positions | Dependent on precursor nature; often deprotects the most sterically hindered position. | rsc.org |
| Chromium(II) Chloride (CrCl₂) / Lithium Iodide (LiI) | Secondary ethers | Regioselectivity is attributed to a three-point coordination complex. | researchgate.net |
Compatibility of Benzyl Ethers with Other Protecting Group Classes (e.g., Esters, Allyl Ethers)
The success of complex oligosaccharide synthesis hinges on the use of orthogonal protecting groups—groups that can be removed under specific conditions without affecting others. Benzyl ethers are highly valued for their exceptional stability under a wide range of reaction conditions, making them compatible with numerous other protecting group classes. organic-chemistry.orgresearchgate.net
Compatibility with Esters: Ester protecting groups, such as acetate (B1210297) (Ac) or benzoate (Bz), are a mainstay in carbohydrate chemistry. They are typically installed using acylating agents under basic conditions and removed by saponification (e.g., with sodium methoxide in methanol). Benzyl ethers are completely stable to these basic deprotection conditions. Conversely, the standard method for removing benzyl ethers—catalytic hydrogenolysis (e.g., H₂, Pd/C)—does not affect ester groups. This orthogonality allows for synthetic strategies where ester groups can be selectively removed to unmask a hydroxyl group for glycosylation, while the benzyl ethers remain as "permanent" protection. beilstein-journals.orgnih.gov
Compatibility with Allyl Ethers: The allyl (All) group is another ether-type protecting group that offers excellent orthogonality with benzyl ethers. The introduction of an allyl ether, for example through tin-mediated allylation, has been demonstrated on a methyl 5-O-benzyl-β-D-ribofuranoside substrate, confirming the compatibility of these two groups within the same molecule. nih.gov The deprotection of allyl ethers is most commonly achieved through a two-step sequence involving isomerization of the allyl double bond to a prop-1-enyl ether using a base or a transition-metal catalyst, followed by mild acidic hydrolysis. organic-chemistry.org Alternatively, palladium catalysts can be used for a one-step deallylation. These conditions are mild and specific, leaving the robust benzyl ethers untouched. This mutual compatibility allows for sophisticated synthetic designs where both benzyl and allyl ethers are used to protect different hydroxyl positions, and each can be removed selectively.
The following table details the typical conditions for the removal of common ester and allyl ether protecting groups, highlighting the conditions under which benzyl ethers remain stable.
Table 2: Orthogonal Deprotection Conditions Demonstrating Benzyl Ether Compatibility
| Protecting Group | Deprotection Reagent(s) | Typical Conditions | Benzyl Ether Stability | Reference |
| Acetyl (Ac) / Benzoyl (Bz) | Sodium Methoxide (NaOMe) | NaOMe in Methanol (B129727) (MeOH), Room Temp. | Stable | beilstein-journals.org |
| Allyl (All) | 1. Isomerization Catalyst (e.g., Wilkinson's catalyst) 2. Mild Acid | 1. (Ph₃P)₃RhCl 2. HCl / Acetone-Water | Stable | organic-chemistry.org |
| Allyl (All) | Palladium(0) Catalyst (e.g., Pd(PPh₃)₄) | Pd(PPh₃)₄, PMHS, ZnCl₂ | Stable | organic-chemistry.org |
Stereoselective Aspects in the Synthesis and Reactions of Methyl 2,3,5 Tri O Benzylpentofuranoside
Diastereoselective Transformations of Methyl 2,3,5-tri-O-benzylpentofuranoside
The benzyl-protected pentofuranoside, this compound, serves as a versatile intermediate in the synthesis of various biologically significant molecules, including nucleoside analogues. The stereocenters on the furanose ring influence the facial selectivity of reactions, leading to the preferential formation of one diastereomer over another.
One notable diastereoselective transformation is the hydroxylation of the furanose ring. For instance, the osmylation of a glycal derived from a related pentofuranoside has been shown to proceed with high diastereoselectivity. The direction of the osmylation is dictated by the steric hindrance imposed by the existing substituents on the ring. The bulky benzyl (B1604629) protecting groups at the C2, C3, and C5 positions play a crucial role in directing the incoming reagent to the less hindered face of the double bond, resulting in the preferential formation of a specific diol.
Another key transformation is the diastereoselective reduction of a carbonyl group introduced at one of the ring positions. The stereochemical outcome of such reductions is often governed by Felkin-Anh or Cram's chelation control models, where the existing stereocenters and protecting groups influence the trajectory of the hydride attack. For this compound derivatives, the bulky benzyl ethers can sterically direct the approach of the reducing agent, leading to a high degree of diastereoselectivity in the formation of the corresponding alcohol.
The table below summarizes representative diastereoselective transformations involving derivatives of this compound.
| Transformation | Reagents and Conditions | Substrate Moiety | Major Diastereomer | Diastereomeric Ratio (d.r.) |
| Hydroxylation | 1. OsO₄, NMO 2. Na₂SO₃ | Glycal | syn-diol | >95:5 |
| Reduction | NaBH₄, CeCl₃·7H₂O | C2-ketone | R-alcohol | 90:10 |
| Aldol Addition | LDA, ZnCl₂, Aldehyde | Enolate | anti-aldol | 85:15 |
Conformational Analysis of Pentofuranosides and its Correlation with Reactivity and Selectivity
The five-membered furanose ring of pentofuranosides is not planar but exists in a dynamic equilibrium between various puckered conformations, most commonly the envelope (E) and twist (T) forms. The specific conformation adopted by this compound, and its derivatives, has a profound impact on its reactivity and the stereochemical outcome of its reactions.
The two most common puckered conformations for furanosides are the North (N) and South (S) conformations, which are defined by the phase angle of pseudorotation. In the N conformation (C3'-endo), the C3' atom is displaced from the mean plane on the same side as the C5' atom, while in the S conformation (C2'-endo), the C2' atom is displaced on the same side as C5'. The equilibrium between these conformations is influenced by the nature and orientation of the substituents on the furanose ring.
For this compound, the bulky benzyl groups can introduce significant steric interactions that favor a particular conformation. This conformational preference, in turn, dictates the accessibility of the different faces of the ring to incoming reagents. For example, in a nucleophilic substitution reaction at the anomeric center (C1), the preferred conformation will influence the trajectory of the incoming nucleophile, leading to the selective formation of either the α or β anomer. A predominantly N-type conformation will expose one face of the anomeric carbon, while an S-type conformation will expose the opposite face.
The correlation between the preferred conformation and reactivity is also evident in reactions involving the formation of transition states with specific geometric requirements. For instance, in an elimination reaction to form a glycal, the anti-periplanar arrangement of the leaving group and the adjacent proton is more readily achieved in one conformation than in another, thereby influencing the reaction rate and the yield of the desired product.
The following table outlines the key conformational features of pentofuranosides and their influence on reactivity and selectivity.
| Conformation | Key Dihedral Angles | Steric Accessibility | Impact on Reactivity/Selectivity |
| North (N) | Small C1'-C2' | Hindered β-face | Favors α-attack at the anomeric center |
| South (S) | Large C1'-C2' | Hindered α-face | Favors β-attack at the anomeric center |
Applications of Methyl 2,3,5 Tri O Benzylpentofuranoside As a Chiral Building Block in Complex Molecule Synthesis
Utilization as a Glycosylation Reagent in Oligosaccharide and Polysaccharide Synthesis
In the assembly of complex carbohydrates, controlled and stereoselective formation of glycosidic bonds is paramount. Methyl 2,3,5-tri-O-benzylpentofuranoside serves as a key component in these reactions, primarily functioning as a glycosyl acceptor, although under specific conditions, it can also be activated as a glycosyl donor.
The most common role for this compound in oligosaccharide synthesis is that of a glycosyl acceptor. medchemexpress.com In its typical form, derived from sugars like ribose or arabinose, the hydroxyl groups at positions 2, 3, and 5 are protected by benzyl (B1604629) groups, leaving the C4-hydroxyl group available for reaction. This free hydroxyl group acts as a nucleophile, attacking an activated glycosyl donor to extend the carbohydrate chain.
This elongation strategy is fundamental to the stepwise synthesis of oligosaccharides. The reactivity of the C4-hydroxyl can be influenced by steric and electronic factors, but its availability makes this building block ideal for constructing specific linkages, such as the arabinofuranosyl chains found in the cell walls of mycobacteria. The process involves the reaction of the acceptor with a suitable glycosyl donor, which has a leaving group at its anomeric position, in the presence of an activating agent. wikipedia.org
Table 1: Representative Glycosylation Reaction Using a Pentofuranoside Acceptor
| Role | Compound Example | Key Functional Group | Activator/Promoter | Resulting Linkage |
| Glycosyl Acceptor | Methyl 2,3,5-tri-O-benzyl-α-D-ribofuranoside | Free C4-Hydroxyl | N/A | Forms glycosidic bond via oxygen |
| Glycosyl Donor | 2,3,4,6-Tetra-O-benzyl-galactopyranosyl thioglycoside | Anomeric Thioethyl Group | NIS / TfOH | β-Galactosyl-(1→4)-ribofuranoside |
| Glycosyl Donor | 2,3,4,6-Tetra-O-acetyl-glucopyranosyl trichloroacetimidate (B1259523) | Anomeric Trichloroacetimidate | TMSOTf | β-Glucosyl-(1→4)-ribofuranoside |
Common glycosyl donors include thioglycosides, trichloroacetimidates, and glycosyl halides, each requiring a specific activator. For instance, thioglycosides are often activated by a combination of N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH). nih.gov
Interestingly, while methyl glycosides are generally stable and considered poor glycosyl donors, novel methods have been developed to activate them. Research has shown that stable methyl glycosides can function as effective glycosyl donors in the presence of catalysts like gold(III) bromide (AuBr3) in acetonitrile. rsc.orgrsc.org This protocol allows for the direct use of compounds like this compound as donors, where the anomeric methyl group is activated to become a leaving group, enabling reaction with an alcohol or another sugar acceptor. rsc.orgrsc.org
Table 2: Common Glycosyl Donor Activation Systems
| Glycosyl Donor Type | Leaving Group | Typical Activator(s) | Key Intermediate |
| Thioglycoside | -SR (e.g., -SEt, -SPh) | NIS/TfOH; DMTST; BSP/Tf2O | Oxocarbenium ion |
| Trichloroacetimidate | -OC(NH)CCl3 | TMSOTf; BF3·OEt2 | Oxocarbenium ion |
| Glycosyl Halide | -Br, -F | AgOTf; TBAI | Oxocarbenium ion |
| Methyl Glycoside | -OCH3 | AuBr3 | Oxocarbenium ion |
Precursor for the Synthesis of Nucleoside Analogues
The protected pentofuranoside scaffold is a cornerstone in the synthesis of nucleoside analogues, which are critical as antiviral and anticancer therapeutic agents. By modifying the sugar moiety or the nucleobase, chemists can create compounds that interfere with cellular or viral replication processes.
The synthesis of 2'-deoxyribonucleoside analogues from a ribonucleoside precursor like Methyl 2,3,5-tri-O-benzyl-D-ribofuranoside is a multi-step process. First, the protected sugar is coupled with a silylated nucleobase (e.g., thymine, adenine) under Vorbrüggen conditions, typically using a Lewis acid catalyst like tin tetrachloride (SnCl4) or TMSOTf, to form the N-glycosidic bond. This results in a fully protected ribonucleoside.
The crucial next step is the selective deoxygenation of the C2'-hydroxyl group. A common method is the Barton-McCombie deoxygenation. This involves converting the 2'-hydroxyl into a thiocarbonyl derivative (e.g., a thionocarbonate or xanthate), followed by radical-mediated reduction using tributyltin hydride (Bu3SnH) and a radical initiator like azobisisobutyronitrile (AIBN). Final removal of the benzyl and other protecting groups yields the target 2'-deoxyribonucleoside analogue. Alternatively, enzymatic methods using nucleoside 2'-deoxyribosyltransferases offer a more direct route for preparing base-modified analogues. nih.govyork.ac.uk
Table 3: General Synthetic Pathway to 2'-Deoxyribonucleosides
| Step | Description | Key Reagents | Intermediate Product |
| 1. Glycosylation | Coupling of the protected ribofuranoside with a silylated nucleobase. | Silylated Base, TMSOTf | Protected Ribonucleoside |
| 2. Deprotection (Selective) | Removal of the C2'-benzyl group if necessary for derivatization. | (Varies) | 2'-OH Protected Ribonucleoside |
| 3. Thionocarbonylation | Conversion of the 2'-OH group into a thioester. | Phenyl chlorothionocarbonate | 2'-O-Thiocarbonyl Ribonucleoside |
| 4. Deoxygenation | Radical-induced removal of the thiocarbonyl group. | Bu3SnH, AIBN | Protected 2'-Deoxyribonucleoside |
| 5. Final Deprotection | Removal of remaining benzyl protecting groups. | H2, Pd/C | 2'-Deoxyribonucleoside Analogue |
Replacing the oxygen atom of the furanose ring with a sulfur (4'-thio) or selenium (4'-seleno) atom profoundly impacts the nucleoside's chemical and biological properties, such as its conformation and resistance to enzymatic cleavage. nih.gov The synthesis of 4'-thionucleosides from a pentofuranoside precursor is a challenging transformation that often requires building the thio-sugar ring from an acyclic precursor or performing a ring-opening and recyclization sequence. nih.gov
One common strategy involves converting the protected pentofuranoside into a suitable acyclic intermediate. nih.gov For example, the sugar can be oxidized to a lactone, which is then opened. The ring oxygen is replaced with sulfur via a double displacement reaction using a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH), followed by cyclization to form the 4'-thiofuranoside ring. nih.gov This thio-sugar is then coupled with a nucleobase to afford the final 4'-thionucleoside analogue after deprotection.
Acyclic nucleotide analogues are antiviral drugs where the sugar ring has been opened to afford a flexible side chain, mimicking the sugar-phosphate backbone. nih.govnih.gov Compounds like Cidofovir (HPMPC) and Adefovir (PMEA) are prominent examples. A synthetic route to such molecules from this compound would involve the oxidative cleavage of the furanose ring.
This is typically achieved by first deprotecting the C2' and C3' hydroxyls, followed by treatment with an oxidizing agent like sodium periodate (B1199274) (NaIO4). This cleaves the C2'-C3' bond, generating a dialdehyde (B1249045) intermediate. The reactive aldehyde groups can then be reduced to alcohols and further functionalized to introduce the phosphonate (B1237965) group and the linker required for attachment to a nucleobase, ultimately yielding the target acyclic nucleotide analogue.
Intermediate in the Synthesis of Other Bioactive Carbohydrate Derivatives
The protected pentofuranoside structure serves as a versatile starting point for the synthesis of various modified carbohydrates. By selectively manipulating the protecting groups and the underlying sugar backbone, chemists can introduce new functionalities, alter stereochemistry, and create novel carbohydrate derivatives with potential biological activity.
The introduction of fluorine into carbohydrate structures can significantly alter their biological properties, including metabolic stability and binding affinity to protein targets. While this compound is a suitable precursor for such modifications, specific examples of its use in the synthesis of polyfluorinated carbohydrates are not extensively documented in peer-reviewed literature.
In principle, a fully protected precursor like this compound could be selectively deprotected at one or more positions to reveal free hydroxyl groups. These hydroxyls could then be converted to fluorine substituents using standard deoxyfluorination reagents such as diethylaminosulfur trifluoride (DAST). However, the direct conversion of this specific tri-O-benzylated precursor to polyfluorinated analogues remains a specialized area of synthesis. General strategies for synthesizing polyfluorinated carbohydrates often start from different precursors that allow for more direct installation of fluorine atoms.
Carbohydrates are excellent chiral templates for the synthesis of complex heterocyclic systems, including nitrogen-containing compounds known as azasugars. In this context, a notable application involves the use of 2,3,5-tri-O-benzyl-arabinofuranose , a derivative of the titular compound, in the synthesis of a novel perbenzylated pyrrolizidine. researchgate.netresearchgate.net Pyrrolizidines are bicyclic nitrogen-containing heterocycles that form the core structure of many natural alkaloids.
The synthesis begins with the arabinofuranose derivative and utilizes a ring-closing metathesis (RCM) reaction as the key step to construct the bicyclic heterocyclic core. researchgate.netresearchgate.net This transformation showcases how the stereochemistry of the starting carbohydrate can be effectively transferred to a complex, non-carbohydrate heterocyclic system, yielding an enantiomerically pure product. This specific application highlights the value of benzyl-protected pentofuranosides in creating diverse and complex molecular structures. researchgate.net
Application in the Stereospecific Synthesis of Non-Carbohydrate Chiral Compounds
The use of readily available, enantiomerically pure compounds like carbohydrates as starting materials for the synthesis of complex non-carbohydrate molecules is a well-established strategy known as "chiral pool" synthesis. The inherent stereocenters of the sugar are used to direct the formation of new stereocenters in the target molecule.
While this compound is an ideal candidate for such a strategy due to its fixed stereochemistry and stable protecting groups, specific examples of its application in the total synthesis of non-carbohydrate chiral compounds are not widely reported. The potential exists for this building block to be transformed through cleavage of the furanose ring and subsequent functional group manipulations to create acyclic chiral fragments. These fragments could then be incorporated into larger, non-carbohydrate natural products or pharmaceuticals. However, the documented applications in the literature currently focus more on modifications of the carbohydrate core itself, such as in the synthesis of heterocycles and nucleosides, rather than its use as a disposable chiral template for entirely different molecular classes.
Methodological Advances and Novel Approaches in Pentofuranoside Synthesis Relevant to Methyl 2,3,5 Tri O Benzylpentofuranoside
Development of Efficient and Scalable Synthetic Routes for Glycan Building Blocks
The synthesis of glycan building blocks is fundamental to the construction of complex oligosaccharides. nih.gov Traditional chemical synthesis methods can be lengthy and produce significant waste. To address these challenges, researchers have been developing more efficient and scalable synthetic routes.
One key area of advancement is the use of biocatalysis and chemoenzymatic approaches . nih.govresearchgate.net These methods leverage enzymes to perform specific transformations with high stereoselectivity, reducing the need for extensive protecting group manipulations. worktribe.com For instance, enzymes can be used for the synthesis of sugar nucleotides, which are crucial donors in enzymatic glycan assembly. nih.gov The development of enzymes with broader substrate specificity allows for the creation of unnatural sugar building blocks. nih.gov
Another significant development is one-pot synthesis , where multiple reaction steps are carried out in a single reaction vessel. This approach minimizes purification steps, saving time and reducing solvent waste. Advanced programmable one-pot methods have been developed that allow for the synthesis of complex glycans from basic building blocks. researchgate.net
Solid-phase glycan synthesis (SPGS) has also emerged as a powerful technique for the assembly of oligosaccharides. thieme-connect.com In SPGS, the growing glycan chain is attached to a solid support, which simplifies the purification process after each glycosylation step. This methodology is amenable to automation, further increasing the efficiency of glycan synthesis. thieme-connect.com
A comparison of different synthetic strategies for glycan building blocks is presented in the table below.
| Synthetic Strategy | Advantages | Disadvantages |
| Traditional Chemical Synthesis | High flexibility in substrate scope. | Often requires multiple protection/deprotection steps, leading to lower overall yields and more waste. |
| Biocatalysis/Chemoenzymatic | High stereoselectivity and regioselectivity; milder reaction conditions. nih.gov | Enzyme availability and stability can be limiting; substrate scope may be narrow. nih.gov |
| One-Pot Synthesis | Increased efficiency by reducing purification steps; less solvent waste. researchgate.net | Requires careful planning of reaction compatibility. |
| Solid-Phase Glycan Synthesis | Simplified purification; amenable to automation. thieme-connect.com | Can have challenges with reaction monitoring and scalability for very large quantities. |
Green Chemistry Principles in Protected Carbohydrate Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of protected carbohydrates to minimize environmental impact. yale.edunih.gov These principles focus on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. msu.eduacs.org
Key green chemistry principles relevant to the synthesis of compounds like Methyl 2,3,5-tri-O-benzylpentofuranoside include:
Prevention of Waste : It is better to prevent waste than to treat or clean it up after it has been created. msu.edu One-pot synthesis and convergent synthetic strategies contribute to waste reduction by minimizing intermediate purification steps.
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu Catalytic reactions are often more atom-economical than stoichiometric ones.
Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. yale.edu The use of metal catalysts or enzymes can significantly improve the sustainability of carbohydrate synthesis.
Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided if possible because such steps require additional reagents and can generate waste. nih.gov While challenging in carbohydrate chemistry due to the multiple hydroxyl groups, strategies that employ regioselective enzymatic transformations or orthogonal protecting groups that can be removed under mild and specific conditions are being developed.
Use of Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or replaced with greener alternatives such as water, ionic liquids, or supercritical fluids. acs.org
Design for Energy Efficiency : Energy requirements for chemical processes should be minimized by conducting reactions at ambient temperature and pressure whenever possible. yale.edu Microwave-assisted synthesis is one technique that can reduce reaction times and energy consumption. firp-ula.org
Use of Renewable Feedstocks : A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. msu.edu Carbohydrates themselves are derived from renewable biomass, making their use as starting materials inherently green.
The application of these principles not only leads to more environmentally friendly processes but can also result in higher efficiency and reduced costs. firp-ula.org
Catalytic Strategies for Pentofuranoside Transformations
Catalysis plays a pivotal role in modern organic synthesis, and its application to pentofuranoside transformations is a growing area of research. Metal-catalyzed reactions, in particular, offer powerful tools for the selective functionalization of carbohydrates. researchgate.netresearchgate.net
Cross-coupling reactions , often catalyzed by palladium, are widely used for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com In the context of pentofuranosides, these reactions could be used to introduce a variety of substituents at specific positions, for example, to create C-glycosides or to modify the carbohydrate backbone. Common cross-coupling reactions include the Suzuki-Miyaura, Heck, and Sonogashira reactions. mdpi.com
C-H bond activation is another emerging strategy that allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. researchgate.net This approach can lead to more atom-economical and efficient syntheses. The application of C-H activation to carbohydrates is an active area of research with the potential to streamline the synthesis of complex glycoconjugates.
Hydrolysis of C-S bonds mediated by transition metals is relevant for the manipulation of thioglycosides, which are common glycosyl donors in oligosaccharide synthesis. nih.gov Catalytic methods for the activation and cleavage of these bonds can provide milder and more efficient alternatives to traditional methods.
The table below summarizes some metal-catalyzed reactions and their potential applications in pentofuranoside chemistry.
| Catalytic Reaction | Metal Catalyst (Typical) | Potential Application in Pentofuranoside Synthesis |
| Suzuki-Miyaura Coupling | Palladium | Formation of C-C bonds, e.g., for C-glycosides. mdpi.com |
| Heck Coupling | Palladium | Alkenylation of the carbohydrate scaffold. mdpi.com |
| Sonogashira Coupling | Palladium/Copper | Alkynylation for further functionalization via click chemistry. researchgate.net |
| C-H Activation | Rhodium, Iridium, Palladium | Direct functionalization of the pentofuranoside ring. researchgate.net |
| Metathesis | Ruthenium | Formation of carbon-carbon double bonds for ring-closing or cross-metathesis. |
Automated Synthesis Platforms and High-Throughput Methodologies
The demand for structurally diverse and complex carbohydrates for biological studies has driven the development of automated synthesis platforms and high-throughput methodologies. chemspeed.com These technologies aim to accelerate the synthesis and screening of carbohydrate-based molecules.
Automated solid-phase synthesis has been instrumental in the rapid assembly of oligosaccharides and glycoconjugates. By automating the iterative cycles of glycosylation and deprotection, these platforms significantly reduce the time and labor required for synthesis. thieme-connect.com
High-throughput screening (HTS) techniques allow for the rapid evaluation of reaction conditions or the biological activity of large libraries of compounds. nih.gov When coupled with automated synthesis, HTS can be a powerful tool for discovering new synthetic methods or identifying bioactive glycans. The Purdue "Make It" system is an example of an automated platform that combines small-scale synthesis with direct bioassays. nih.gov
Recent advancements in microfluidics and droplet-based synthesis offer the potential for performing thousands of reactions in parallel on a very small scale. rsc.org This miniaturization reduces reagent consumption and waste generation. Desorption electrospray ionization (DESI) has been used for high-throughput microdroplet-based synthesis. rsc.org
Artificial intelligence (AI) and machine learning are also beginning to impact carbohydrate synthesis. chemspeed.com These computational tools can be used to predict reaction outcomes, optimize reaction conditions, and even design synthetic routes, further enhancing the capabilities of automated synthesis platforms. chemrxiv.org For example, the iChemFoundry platform integrates AI with automated synthesis to accelerate the discovery of new materials. chemspeed.com
The integration of these technologies is paving the way for a new era of "big data" in glycoscience, where large libraries of complex carbohydrates can be synthesized and screened in a highly efficient manner. prf.org
Q & A
Q. What are the standard synthetic routes for Methyl 2,3,5-tri-O-benzylpentofuranoside?
The compound is typically synthesized via Fischer glycosylation followed by selective benzylation. Starting with pentofuranose derivatives, benzyl groups are introduced at the 2, 3, and 5 positions using benzyl halides under basic conditions (e.g., NaH/DMF). For example, similar routes for benzylated furanosides involve protecting group strategies to avoid over-substitution and ensure regioselectivity . Kinetic vs. thermodynamic control during glycosylation can influence the anomeric configuration, requiring precise temperature and solvent optimization .
Q. How is purification achieved for this compound?
Purification often employs recrystallization (e.g., using methanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients). Solid-phase extraction (SPE) with HLB cartridges may also be used for intermediate purification, as demonstrated in analogous workflows for benzylated carbohydrates . Glassware deactivation with dimethyldichlorosilane minimizes analyte adsorption during handling .
Advanced Research Questions
Q. How can stereochemical control be ensured during benzylation and glycosylation steps?
Stereoselectivity is achieved through promoters (e.g., tetrabutylammonium iodide) that facilitate intramolecular cyclization, as shown in the synthesis of 4-thioarabinofuranosides . For glycosylation, the choice of Lewis acids (e.g., BF₃·Et₂O) and solvent polarity dictates anomeric configuration. Mutarotation in polar solvents may require kinetic quenching to preserve α/β ratios .
Q. What advanced techniques resolve structural ambiguities in benzylated furanosides?
- X-ray crystallography unambiguously confirms configurations, as demonstrated for methyl 5-O-acetyl-6-deoxy-2,3-O-isopropylidene-β-L-gulofuranoside .
- 2D NMR (e.g., HSQC, NOESY) differentiates between regioisomers and identifies benzyl group orientations. For example, coupling constants in H NMR reveal furanose ring puckering (e.g., for C2-endo vs. C3-endo conformers) .
Q. How can researchers address contradictions in spectroscopic data for structurally similar derivatives?
Discrepancies in C NMR shifts (e.g., C4 vs. C5 benzylation) may arise from steric or electronic effects. Comparative studies using isotopic labeling or computational modeling (DFT calculations) help correlate spectral signatures with substitution patterns. For example, crystallographic data in highlights how substituents like chlorine influence torsional angles and spectral splitting .
Q. What challenges exist in determining physicochemical properties of benzylated carbohydrates?
Key parameters (e.g., logP, solubility) are critical for bioavailability studies but are rarely reported. Analogous work on 2,3-benzofuran derivatives emphasizes the need for empirical measurements of vapor pressure, Henry’s law constants, and to predict environmental fate . For lab-scale applications, HPLC-UV or LC-MS methods (as in ) can quantify stability under varying pH/temperature conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
